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Compound of Interest

Compound Name:
3-Amino-5,6-dichloropyrazine-2-

carbonitrile

CAS No.: 14340-28-4

Cat. No.: B169283

Get Quote

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of

numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic

properties and ability to act as a hydrogen bond acceptor make it a highly sought-after scaffold

in modern drug discovery. Within this important class of molecules, 3-Amino-5,6-
dichloropyrazine-2-carbonitrile (CAS No. 14340-28-4) emerges as a particularly intriguing,

yet underexplored, building block.[2]

This trifunctionalized scaffold offers a rich platform for chemical modification. The presence of

two reactive chlorine atoms at the 5 and 6 positions, a nucleophilic amino group at the 3-

position, and a versatile carbonitrile group at the 2-position provides multiple handles for

diversification. This guide, intended for researchers in drug development and medicinal

chemistry, explores the synthesis, reactivity, and significant potential of this compound as a

starting point for generating novel libraries of therapeutic candidates, particularly in oncology

and infectious diseases.
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The fundamental properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile are summarized

below. This data is compiled from chemical supplier databases and computational predictions.

Property Value Source

CAS Number 14340-28-4
Jilin haofei import and export

trade Co.,Ltd[2]

Molecular Formula C₅H₂Cl₂N₄
Echemi[3][4] (for related mono-

chloro analog)

Molecular Weight 189.00 g/mol (Calculated)

Appearance Expected to be a solid powder
Jilin haofei import and export

trade Co.,Ltd[2]

Purity
Typically >99% from

commercial suppliers

Jilin haofei import and export

trade Co.,Ltd[2]

Storage
Store in a dry, dark, and well-

ventilated place

Jilin haofei import and export

trade Co.,Ltd[2]

Synthesis and Chemical Reactivity
While specific literature detailing a high-yield synthesis for 3-Amino-5,6-dichloropyrazine-2-
carbonitrile is scarce, a plausible route can be designed based on established methodologies

for pyrazine functionalization.[5] An improved synthesis for a related compound, 2,3-diamino-

5,6-dichloropyrazine, utilizes a selective, multi-step route from 2-aminopyrazine, avoiding harsh

conditions.[5] A similar strategic approach can be envisioned for the target compound.
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Plausible Synthetic Pathway

2-Aminopyrazine

Step 1: Cyanation
(e.g., Pd-catalyzed cyanation)

3-Amino-pyrazine-2-carbonitrile

Step 2: Dichlorination
(e.g., N-Chlorosuccinimide)

3-Amino-5,6-dichloropyrazine-2-carbonitrile

Click to download full resolution via product page

Caption: Plausible multi-step synthesis of the target scaffold.

The true value of this molecule lies in its reactivity:

C5/C6 Chlorine Atoms: These positions are susceptible to nucleophilic aromatic substitution

(SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents,

enabling fine-tuning of steric and electronic properties.

C3 Amino Group: The amino group can be acylated, alkylated, or used as a handle for

forming amides or sulfonamides, providing another vector for library diversification.
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C2 Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or

reduced to an amine, opening up further avenues for modification.

Potential Research Applications (Extrapolated from
Analogs)
The therapeutic potential of derivatives synthesized from 3-Amino-5,6-dichloropyrazine-2-
carbonitrile can be confidently inferred from the extensive research on structurally related

aminopyrazines.

Oncology: A Scaffold for Potent Kinase Inhibitors
The aminopyrazine core is a well-established scaffold for designing potent and selective kinase

inhibitors.[6][7] Derivatives have shown significant activity against Fibroblast Growth Factor

Receptors (FGFRs), which are key drivers in various cancers when their signaling is aberrant.

[6][7]

The mechanism involves blocking the ATP-binding site of the FGFR kinase domain, which

inhibits autophosphorylation and halts downstream signaling pathways responsible for cell

proliferation and survival.[6] Derivatives of 3-Amino-5,6-dichloropyrazine-2-carbonitrile
could be synthesized to target this pathway, with the dichloro-substitution offering unique

electronic properties compared to previously studied analogs.
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Caption: Simplified FGFR signaling and inhibition by pyrazine derivatives.

Infectious Diseases: A Precursor for Novel
Antimycobacterial Agents
Tuberculosis remains a significant global health threat, spurred by the rise of drug-resistant

strains of Mycobacterium tuberculosis. The pyrazine core is famously present in Pyrazinamide,

a first-line anti-tuberculosis drug. Research has shown that other substituted aminopyrazine

derivatives also possess potent antimycobacterial properties.[8][9]

Specifically, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have

demonstrated good activity against M. tuberculosis, with a minimum inhibitory concentration

(MIC) as low as 6.25 µg/mL.[8][9] This suggests that libraries derived from 3-Amino-5,6-
dichloropyrazine-2-carbonitrile, particularly those modified at the amino and chloro positions,

represent a promising avenue for discovering novel anti-TB agents.

Quantitative Data from Related Analogs
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To underscore the potential, the following table summarizes the reported biological activity of

structurally similar aminopyrazine compounds.

Compound Class Target/Organism
Key Result (IC₅₀ /
MIC)

Reference

3-Amino-pyrazine-2-

carboxamide

Derivatives

FGFR1-4 Kinases
IC₅₀ values in the

range of 0.15 - 0.8 µM
Benchchem[10]

N-benzyl-5-amino-6-

methyl-pyrazine-

dicarbonitriles

M. tuberculosis MIC = 6.25 µg/mL NIH[8]

3-Amino-6-

phenylpyrazine-2-

carbonitrile Analogs

c-Met, VEGFR-2

Kinases

IC₅₀ values in the

range of 3.8 - 8.1 µM
Benchchem[10]

Experimental Protocols
The following protocols are representative methodologies for the derivatization of the core

scaffold and its subsequent biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5
Arylation (Representative)
This protocol describes a standard method for diversifying the scaffold by replacing one of the

chlorine atoms with an aryl group.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-

carbon bonds, making it ideal for library synthesis. It allows for the introduction of a wide range

of commercially available arylboronic acids.
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Suzuki-Miyaura Workflow

1. Reagent Prep
(Pyrazine, Boronic Acid,

Pd Catalyst, Base)

2. Reaction Setup
(Degassed Solvent,
Inert Atmosphere)

3. Microwave Heating
(e.g., 120 °C, 30-60 min)

4. Work-up
(Dilution, Extraction)

5. Purification
(Column Chromatography)

6. Characterization
(NMR, LC-MS)

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
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Vial Preparation: To a microwave vial, add 3-Amino-5,6-dichloropyrazine-2-carbonitrile
(1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂

(0.05 eq.), and a base like sodium carbonate (2.0 eq.).

Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g.,

Nitrogen or Argon) three times.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v),

via syringe.

Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes.

Reaction progress should be monitored by TLC or LC-MS.

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl

acetate and wash with brine. Separate the organic layer.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry.

Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines a standard colorimetric assay to assess the ability of synthesized

derivatives to inhibit the growth of a cancer cell line.

Rationale: The MTT assay is a reliable, high-throughput method to quantify cellular metabolic

activity, which serves as a proxy for cell viability and proliferation. It is a foundational assay in

anticancer drug screening.

Step-by-Step Methodology:

Cell Seeding: Seed human cancer cells (e.g., a line with known FGFR alterations) into 96-

well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for

attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add

the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive

control (a known inhibitor).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for another 4 hours. Viable cells with active metabolism

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration and determine the IC₅₀ value (the concentration

at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions
3-Amino-5,6-dichloropyrazine-2-carbonitrile represents a powerful and versatile chemical

scaffold that is currently underutilized in medicinal chemistry. Its multiple reactive sites provide

an ideal platform for the generation of large, diverse compound libraries. Based on the robust

biological activities of its close analogs, derivatives of this compound are prime candidates for

screening programs targeting protein kinases in oncology and essential enzymes in infectious

agents like M. tuberculosis. This guide provides the foundational knowledge and strategic

protocols to empower researchers to unlock the significant therapeutic potential held within this

promising molecule. Future work should focus on the systematic exploration of the chemical

space around this scaffold to develop novel and potent therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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